Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate
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Overview
Description
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate is a chemical compound characterized by its unique structure, which includes a phosphonate group, a nitrile group, and a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the cyano and dimethylamino groups. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an appropriate halide under controlled conditions to form the desired phosphonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the presence of a base or a catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce amines .
Scientific Research Applications
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, while the nitrile and dimethylamino groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Lacks the cyano and dimethylamino groups, making it less reactive in certain contexts.
Dimethylaminoethyl cyanide: Contains the dimethylamino and nitrile groups but lacks the phosphonate group.
Ethyl cyanoacetate: Contains the nitrile group but lacks the dimethylamino and phosphonate groups.
Uniqueness
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields .
Properties
CAS No. |
96816-86-3 |
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Molecular Formula |
C10H19N2O3P |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-2-(dimethylamino)but-2-enenitrile |
InChI |
InChI=1S/C10H19N2O3P/c1-5-14-16(13,15-6-2)8-7-10(9-11)12(3)4/h7H,5-6,8H2,1-4H3 |
InChI Key |
AEBLNXVKWKORKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=C(C#N)N(C)C)OCC |
Origin of Product |
United States |
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